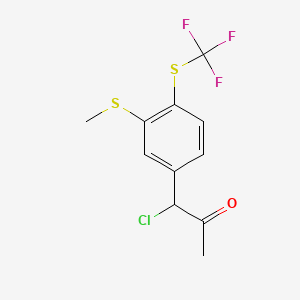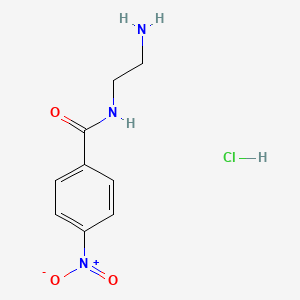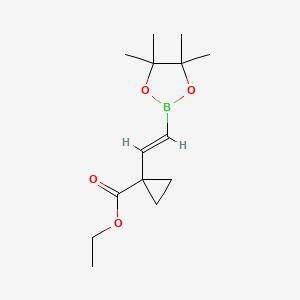
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). This reaction can be catalyzed by various metal complexes, such as iron or silver, under mild conditions. For instance, an iron complex bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the E-isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydroboration reactors where the reaction conditions are optimized for high yield and purity. The process typically includes steps for the purification and isolation of the desired boronic ester, ensuring that it meets the required specifications for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Suzuki-Miyaura coupling reactions often employ palladium catalysts and bases such as potassium carbonate (K₂CO₃) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield alcohols or ketones, while Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mécanisme D'action
The mechanism by which (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction proceeds via the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this process include the palladium catalyst and the boronic ester substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinylboronic acid: Similar in structure but lacks the pinacol ester group.
Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the vinyl and pinacol ester groups.
Ethylboronic acid: Contains an ethyl group but lacks the cyclopropyl, vinyl, and pinacol ester groups
Uniqueness
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is unique due to its combination of a cyclopropyl group, a vinyl group, and a pinacol ester group. This unique structure imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications.
Propriétés
Formule moléculaire |
C14H23BO4 |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
ethyl 1-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H23BO4/c1-6-17-11(16)14(7-8-14)9-10-15-18-12(2,3)13(4,5)19-15/h9-10H,6-8H2,1-5H3/b10-9+ |
Clé InChI |
JOJCLKFEWHGKQV-MDZDMXLPSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(=O)OCC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)

![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)
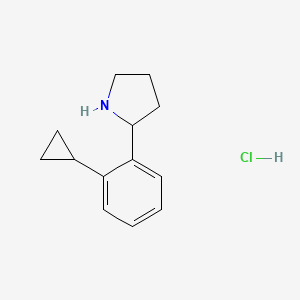

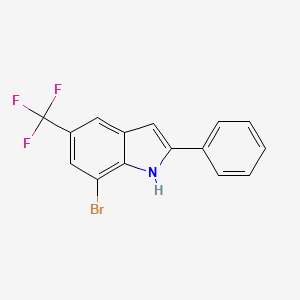
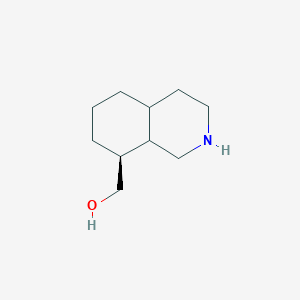
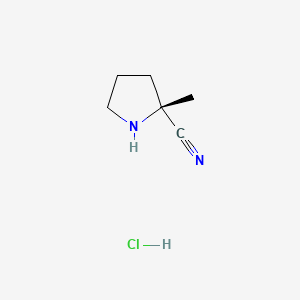
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
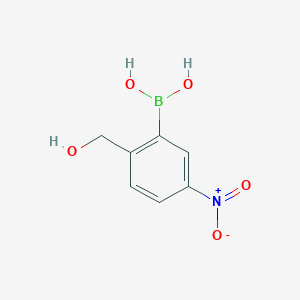
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
